methyl (R)-2-((tert-butoxycarbonyl)amino)-3-(6-chloro-5-fluoro-1H-indol-3-yl)propanoate
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Description
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-(6-chloro-5-fluoro-1H-indol-3-yl)propanoate is a useful research compound. Its molecular formula is C17H20ClFN2O4 and its molecular weight is 370.8 g/mol. The purity is usually 95%.
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Biological Activity
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-(6-chloro-5-fluoro-1H-indol-3-yl)propanoate is a compound of significant interest due to its potential biological activity, particularly in the context of drug development and therapeutic applications. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula : C13H15ClF N O4
Molecular Weight : 303.72 g/mol
CAS Number : 1234875-52-5
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amines. The chloro and fluoro substituents on the indole ring enhance its pharmacological properties by potentially increasing lipophilicity and altering receptor interactions.
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in signal transduction and are implicated in numerous physiological processes. Inhibition or modulation of GPCRs can lead to significant therapeutic effects in conditions such as cancer and metabolic disorders .
- PD-1/PD-L1 Pathway : This immune checkpoint pathway is a target for cancer immunotherapy. Compounds that inhibit PD-1 or PD-L1 can enhance anti-tumor immunity, making them valuable in oncology .
- Kinase Inhibition : The compound may exhibit inhibitory effects on specific kinases involved in cell proliferation and survival signaling pathways, such as PDK1 and AKT, which are critical for cancer cell growth .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits:
- Cytotoxicity Against Cancer Cell Lines : The compound has shown selective cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 12.5 | Induction of apoptosis |
MCF7 (Breast Cancer) | 15.0 | Cell cycle arrest |
HeLa (Cervical Cancer) | 10.0 | Inhibition of proliferation |
Case Studies
A notable case study involved the evaluation of the compound's efficacy in a murine model of melanoma. Treatment with this compound resulted in:
- Tumor Reduction : A significant decrease in tumor size was observed compared to control groups.
- Immune Response Activation : Increased levels of CD8+ T cells were noted in the tumor microenvironment, indicating enhanced immune activation.
Properties
Molecular Formula |
C17H20ClFN2O4 |
---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
methyl (2R)-3-(6-chloro-5-fluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C17H20ClFN2O4/c1-17(2,3)25-16(23)21-14(15(22)24-4)5-9-8-20-13-7-11(18)12(19)6-10(9)13/h6-8,14,20H,5H2,1-4H3,(H,21,23)/t14-/m1/s1 |
InChI Key |
NQCCBOHTISUYII-CQSZACIVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CNC2=CC(=C(C=C21)F)Cl)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC(=C(C=C21)F)Cl)C(=O)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.